molecular formula C13H6F5NO B3828160 2,3,4,5,6-pentafluoro-N-phenylbenzamide CAS No. 5212-66-8

2,3,4,5,6-pentafluoro-N-phenylbenzamide

Cat. No.: B3828160
CAS No.: 5212-66-8
M. Wt: 287.18 g/mol
InChI Key: WRYTWJSCSKBXDY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-phenylbenzamide (CAS 58627-19-3) is a fluorinated benzamide derivative with the molecular formula C₁₃H₆F₅NO and a molecular weight of 287.19 g/mol . It features a pentafluorinated benzene ring attached to a benzamide scaffold substituted with a phenyl group. This compound is structurally categorized under aromatic amides, characterized by high electronegativity due to the fluorine substituents, which influence its chemical reactivity, metabolic stability, and biological interactions.

Its synthesis typically involves acylation reactions, such as coupling pentafluorobenzoic acid derivatives with aniline or substituted anilines under standard amide-forming conditions (e.g., using carbodiimide coupling agents) .

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13(20)19-6-4-2-1-3-5-6/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYTWJSCSKBXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334756
Record name 2,3,4,5,6-Pentafluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5212-66-8
Record name 2,3,4,5,6-Pentafluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-phenylbenzamide typically involves the reaction of pentafluorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of aniline attacks the carbonyl carbon of pentafluorobenzoyl chloride, leading to the formation of the amide bond.

Reaction Conditions:

    Reagents: Pentafluorobenzoyl chloride, aniline, pyridine

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,3,4,5,6-Pentafluoro-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation

The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amide group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction

Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process converts the amide group to an amine.

Substitution

The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides. The substitution typically occurs at the positions ortho or para to the amide group.

Major Products:

    Oxidation: Carboxylic acids, oxidized amides

    Reduction: Amines

    Substitution: Substituted aromatic compounds with various functional groups

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity
Research has indicated that derivatives of pentafluorobenzamide exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The electron-withdrawing nature of the fluorine atoms enhances the compound's ability to interact with bacterial enzymes.

Anticancer Potential
Fluorinated compounds are often explored for their anticancer properties. The presence of multiple fluorine atoms can influence the pharmacokinetics and bioavailability of drugs. Preliminary studies suggest that 2,3,4,5,6-pentafluoro-N-phenylbenzamide could serve as a lead compound in developing new anticancer agents due to its structural similarity to known anticancer drugs .

Material Science

Fluorinated Polymers
The compound is also utilized in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and membranes . The incorporation of pentafluorobenzamide into polymer matrices may enhance properties such as hydrophobicity and mechanical strength.

Agrochemical Applications

Pesticides and Herbicides
Fluorinated compounds have been extensively studied for their potential use in agrochemicals. The unique electronic properties imparted by fluorine can improve the efficacy of pesticides and herbicides. Research indicates that derivatives of pentafluorobenzamide may be effective against various pests while maintaining low toxicity to non-target organisms .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated the antibacterial activity of several fluorinated amides, including this compound. The results demonstrated that these compounds exhibited potent activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Case Study 2: Polymer Development

In another study focused on material science applications, researchers synthesized a series of fluorinated polymers incorporating pentafluorobenzamide derivatives. These polymers showed enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts, making them ideal candidates for protective coatings in harsh environments .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,3,4,5,6-pentafluoro-N-phenylbenzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Water) LogP* Key Applications
This compound C₁₃H₆F₅NO 287.19 Phenyl, pentafluoro Low ~3.5 Anti-parasitic agents
N-(2-Methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide C₁₄H₁₄F₅NO 307.26 2-Methylcyclohexyl, pentafluoro Slightly soluble ~4.2 Flavoring agent (EFSA-evaluated)
2,3,4,5,6-Pentafluoro-N-p-tolylbenzamide C₁₄H₈F₅NO 301.22 p-Tolyl, pentafluoro Low ~3.8 Protoscolicidal agent (IC₅₀ = 39.55 μg/mL)
N-(3-Chlorophenyl)-2,3,4,5,6-pentafluorobenzamide C₁₃H₅ClF₅NO 321.63 3-Chlorophenyl, pentafluoro Insoluble ~4.5 Research intermediate
N-Cycloheptyl-2,3,4,5,6-pentafluorobenzamide C₁₄H₁₄F₅NO 307.26 Cycloheptyl, pentafluoro Insoluble ~4.1 Chemical synthesis

*LogP values estimated via computational models.

Key Observations :

  • Substituent Effects : The phenyl and p-tolyl derivatives exhibit lower molecular weights and LogP values compared to alicyclic substituents (e.g., methylcyclohexyl, cycloheptyl), which are bulkier and more lipophilic.
  • Fluorine Content : All compounds share a pentafluorinated benzene ring, enhancing metabolic stability by resisting oxidative degradation .
  • Solubility : Fluorination reduces water solubility, but slight variations exist based on the amine substituent’s polarity.
2.2.1. Anti-Parasitic Activity
  • 2,3,4,5,6-Pentafluoro-N-p-tolylbenzamide: Demonstrated potent protoscolicidal activity against Echinococcus granulosus with an IC₅₀ of 39.55 μg/mL, though slightly less potent than N-p-tolyl-1-naphthamide (IC₅₀ = 29.51 μg/mL) . Cytotoxicity in HepG2 cells was moderate, suggesting a therapeutic window .
  • N-(2-Methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide: Evaluated by EFSA as a flavoring agent.
2.2.2. Metabolic Stability
  • Free fluoride release was minimal, supporting its stability .
  • This compound: No direct ADME data available, but structural similarity suggests resistance to enzymatic hydrolysis due to fluorine shielding .

Q & A

Q. What are the standard synthetic routes for preparing 2,3,4,5,6-pentafluoro-N-phenylbenzamide, and what reaction conditions optimize yield?

The compound is synthesized via classical amide formation between 2,3,4,5,6-pentafluorobenzoyl chloride and aniline derivatives. A typical protocol involves reacting benzylamine (or substituted anilines) with pentafluorobenzoyl chloride in dry dichloromethane (DCM) under inert argon atmosphere, with triethylamine as a base. The reaction proceeds at 0°C (ice-salt bath) for 1 hour, followed by stirring at room temperature for 20 hours. Workup includes washing with water and purification via crystallization .

Q. How can the structural integrity of this compound be verified experimentally?

Structural validation employs:

  • X-ray crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 7.1649 Å, b = 22.9090 Å, c = 7.5363 Å, and β = 99.205° .
  • NMR spectroscopy : 13C^{13}\text{C} NMR in CDCl₃ confirms amide carbonyl resonance at ~165 ppm and aromatic fluorine coupling patterns .
  • Elemental analysis : Matches the molecular formula C₁₄H₈F₅NO (Mr = 301.21 g/mol) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence material properties?

The crystal structure is stabilized by:

  • N–H···O hydrogen bonds : Form infinite chains along the (x+½, -y+½, z+½) direction, with an R factor of 0.033 .
  • C–H···O interactions : Connect adjacent chains (distance = ~2.5 Å).
  • π–π stacking : Centroid-to-centroid distance of 3.772 Å between pentafluorophenyl and benzamide rings . These interactions enhance thermal stability and influence solubility, as the electron-withdrawing fluorine atoms reduce polarizability.

Q. How do the fluorine substituents in this compound affect its reactivity in halogen-bonding applications?

The pentafluorophenyl moiety acts as a strong halogen-bond acceptor due to electron-deficient aromatic rings. Fluorine atoms at positions 2–6 create a polarized π-system, facilitating interactions with halides (e.g., Cl⁻, Br⁻) or polyhalide anions. Computational studies suggest F···X⁻ distances of ~2.9–3.3 Å, contributing to supramolecular assembly in anion recognition systems .

Q. What methodologies are used to evaluate the biological activity of this compound, and what mechanisms underlie its efficacy?

  • In vitro protoscolicidal assays : Dose-dependent viability reduction in Echinococcus protoscoleces (IC₅₀ = 39.55 μg/mL). Viability drops to 0% at 125 μg/mL after 5 days, assessed via trypan blue exclusion .
  • Structure-activity relationship (SAR) : Fluorine substitution enhances lipophilicity and metabolic stability, improving membrane permeability. Derivatives with para-tolyl groups show enhanced activity due to steric and electronic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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